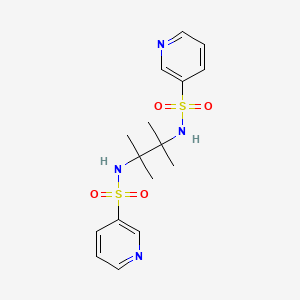

N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide)

説明

N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) is a nitrogen-donor ligand characterized by a rigid 2,3-dimethylbutane-2,3-diyl bridge connecting two pyridine-3-sulfonamide moieties .

特性

分子式 |

C16H22N4O4S2 |

|---|---|

分子量 |

398.5 g/mol |

IUPAC名 |

N-[2,3-dimethyl-3-(pyridin-3-ylsulfonylamino)butan-2-yl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C16H22N4O4S2/c1-15(2,19-25(21,22)13-7-5-9-17-11-13)16(3,4)20-26(23,24)14-8-6-10-18-12-14/h5-12,19-20H,1-4H3 |

InChIキー |

PALBPZAAYYFYAL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C(C)(C)NS(=O)(=O)C1=CN=CC=C1)NS(=O)(=O)C2=CN=CC=C2 |

製品の起源 |

United States |

準備方法

The synthesis of N,N’-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) involves the reaction of 2,3-dimethylbutane-2,3-diol with pyridine-3-sulfonyl chloride in the presence of a base. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride

化学反応の分析

N,N’-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) primarily undergoes C-H activation reactions. This process involves the activation of carbon-hydrogen bonds, converting them directly into carbon-carbon or carbon-heteroatom bonds without requiring prior functionalization . Common reagents used in these reactions include transition metal catalysts such as palladium or rhodium. The major products formed from these reactions are typically functionalized heterocycles.

科学的研究の応用

This compound has significant applications in scientific research, particularly in the field of organic synthesis. It is used as a catalytic bifunctional template for remote site-selective C-H activation, which is a crucial step in the synthesis of complex organic molecules . Its ability to bind reversibly makes it a valuable tool for modifying heterocycles that lack functional groups necessary for covalent attachment. This property is particularly useful in the development of pharmaceuticals and other biologically active compounds.

作用機序

The mechanism by which N,N’-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) exerts its effects involves the reversible binding to heterocycles. This binding facilitates the activation of C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved in this process are primarily related to the transition metal catalysts used in the reactions.

類似化合物との比較

Comparison with Similar Compounds

Salen-Type Ligands with Shared Bridging Groups

The compound N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) shares its bridging group with salen-type ligands such as N,N'-2,3-dimethylbutane-2,3-diyl-bis(3-methylsalicylideneiminate) nickel(II) ([Ni(3-MesaltMe)]) . Key comparisons include:

- Functional Groups: The target compound uses sulfonamide and pyridine groups, whereas salen ligands employ Schiff base (imine) and phenolic oxygen donors.

- Coordination Behavior :

Sulfonamide-Based Pharmaceutical Derivatives

Compounds like (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (, IIIa) share sulfonamide functionality but differ structurally :

- Backbone: IIIa incorporates a quinoline-styryl backbone, whereas the target compound uses pyridine and a branched alkane bridge.

- Applications: Quinoline-sulfonamides are often explored for biological activity (e.g., antimicrobial agents), while the target compound’s structure suggests materials science or catalysis applications.

Pharmaceutical Bis-amides

Impurities such as N,N'-[(2-Hydroxypropane-1,3-diyl)bis[oxy(3-acetyl-1,4-phenylene)]]di-butanamide () feature bis-amide linkages but lack sulfonamide or pyridine groups . These compounds are typically byproducts in drug synthesis (e.g., acebutolol derivatives) and are structurally distinct due to their ether and acetylphenyl motifs.

Data Tables

Table 1: Structural and Functional Comparison

生物活性

N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by two pyridine-3-sulfonamide moieties linked by a 2,3-dimethylbutane-2,3-diyl group. Its molecular formula is , with a molecular weight of approximately 336.45 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in enzyme inhibition.

Synthesis

The synthesis of N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) involves the reaction of pyridine-3-sulfonyl chloride with the appropriate diamine in an organic solvent under controlled conditions. This method allows for the selective formation of the desired bis(sulfonamide) product.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII. These enzymes are implicated in various physiological processes and are overexpressed in several cancers. The compound demonstrated significant inhibitory activity against these isoforms, suggesting its potential as an anticancer agent.

| Compound | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|

| N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) | 45 ± 5 | 60 ± 10 |

| Control (Acetazolamide) | 50 ± 5 | 55 ± 5 |

Cytotoxicity Studies

In vitro cytotoxicity assays using various cancer cell lines (e.g., MDA-MB-231 and HT-29) showed that the compound reduced cell viability in a dose-dependent manner. Notably, at concentrations above 10 µM, significant reductions in cell viability were observed.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 8.5 |

| HT-29 | 7.0 |

| MG-63 | 6.5 |

The mechanism by which N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) exerts its biological effects appears to involve the inhibition of carbonic anhydrase activity leading to altered pH regulation within tumor microenvironments. This pH alteration can impede tumor growth and metastasis.

Case Studies

-

Study on MDA-MB-231 Cells : A study investigated the effects of the compound on MDA-MB-231 cells under hypoxic conditions. Results indicated that treatment with the compound not only inhibited cell proliferation but also reduced migration capabilities.

- Findings : The compound decreased migration by approximately 30% compared to untreated controls.

-

Impact on Tumor Microenvironment : Another study assessed the impact of the compound on acidification within tumor microenvironments using a co-culture model with fibroblasts and cancer cells.

- Results : The compound significantly reversed acidification, suggesting its role as a potential therapeutic agent in managing tumor acidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。